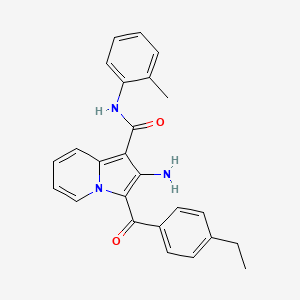

2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative with the molecular formula C₂₅H₂₃N₃O₂ and a molecular weight of 397.48 g/mol . Its structure features an indolizine core substituted with an amino group, a 4-ethylbenzoyl moiety at position 3, and an N-(2-methylphenyl)carboxamide group at position 1. The ethyl group on the benzoyl ring and the methyl group on the phenyl substituent contribute to its hydrophobicity and steric profile, influencing its pharmacokinetic properties and biological interactions .

Its synthesis typically involves multi-step organic reactions, including cyclization to form the indolizine core, followed by Suzuki–Miyaura coupling for functionalization .

Properties

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMGHKJWFYSKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving pyridine and pyrrole derivatives.

Substitution Reactions:

Final Coupling: The attachment of the phenyl groups is often done using Suzuki–Miyaura coupling, which involves palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Formation of the Indolizine Core

This is generally achieved through a cyclization reaction involving pyridine and pyrrole derivatives.

Substitution Reactions

Specific details on the reactions are not available in the search results.

Final Coupling

The attachment of the phenyl groups is often done using Suzuki–Miyaura coupling, which involves palladium-catalyzed cross-coupling reactions.

Amidation of alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates

With arylalkyl-amines in boiling xylene proceeds with good yield and purity to the corresponding N-(arylalkyl)-amides . The presence of water in the reaction mixture has been shown to cause the formation of specific impurities: N-(arylalkyl)-1-R-2,2-dioxo-1 H-2λ 6,1-benzothiazin-4-amines .

Acylation of Aromatic Hydrocarbons

Aromatic hydrocarbons like benzene and toluene can be acylated with 1,3-oxazol-5(4H)-one in the presence of aluminum trichloride to produce new N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamides .

Cyclodehydration

N-acyl-α-amino acids can be converted by cyclodehydration with ethyl chloroformate in the presence of 4-methylmorpholine to form new 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one .

Properties

| IUPAC Name | 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |

|---|---|

| Molecular Formula | C25H23N3O2 |

| Molecular Weight | 397.5 g/mol |

| InChI | InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) |

| InChI Key | SIMGHKJWFYSKDV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N |

| Source | PubChem |

| URL | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem |

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecular structures. Its unique indolizine core allows for various substitution reactions that can lead to the development of new compounds with tailored properties.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including cyclization and substitution methods. For instance, the formation of the indolizine core can be achieved through reactions involving pyridine and pyrrole derivatives, followed by palladium-catalyzed coupling reactions to attach phenyl groups.

Biological Applications

Antiviral and Anticancer Properties

Research indicates that 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide exhibits significant antiviral and anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.

Mechanism of Action

The compound interacts with specific molecular targets, modulating their activity. For example, it may inhibit enzymes or receptors involved in cancer progression or viral replication, leading to reduced cell viability or viral load.

Medicinal Applications

Therapeutic Potential

Investigations into the therapeutic applications of this compound have revealed its potential in treating diseases such as cancer and viral infections. Its structural features contribute to its bioactivity, making it a candidate for further drug development.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models. For instance:

- In Vitro Studies : Demonstrated inhibition of pro-inflammatory cytokines, indicating anti-inflammatory potential.

- Animal Model Studies : Showed significant tumor reduction in xenograft models when treated with this compound.

Industrial Applications

Development of New Materials

The indolizine derivatives are also explored for their potential in developing new materials and chemical processes. Their unique properties can be harnessed in various industrial applications, including catalysis and polymer science.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to polar enzyme active sites, as seen in Analog 2 (kinase inhibition) and Analog 4 (NF-κB suppression) .

- Hydrophobic Substituents (e.g., ethyl, methyl) : Improve membrane permeability and target affinity in cancer models (Target Compound vs. Analog 1) .

- Methoxy Groups : Increase metabolic stability by reducing oxidative degradation (Analog 3) .

Anticancer Activity

- Analog 4 : Shows dual anticancer and anti-inflammatory effects by blocking NF-κB, a pathway overactive in many cancers .

Antimicrobial Activity

- Analog 1 : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 2–4 µg/mL), attributed to the 4-chlorophenyl group enhancing membrane disruption .

Metabolic and Stability Studies

- Analog 3 : The methoxy group reduces CYP450-mediated metabolism, leading to a longer half-life (t₁/₂ = 8.2 hours) compared to the target compound (t₁/₂ = 4.5 hours) .

Biological Activity

2-Amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as a therapeutic agent. The following sections explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.47 g/mol. The structure features an indolizine core substituted with an ethylbenzoyl group and a methylphenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are implicated in cancer progression and other diseases .

Proposed Mechanisms:

- Enzyme Inhibition : By binding to the active sites of specific enzymes, the compound can inhibit their activity, leading to altered cellular signaling pathways.

- Receptor Modulation : It may interact with various receptors, influencing downstream signaling cascades that regulate cell growth and survival.

Anticancer Activity

Research indicates that derivatives of indolizine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway . The specific compound may share these properties, warranting further investigation.

Anti-inflammatory Properties

Indolizines have also been explored for their anti-inflammatory effects. Compounds within this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Study on Indolizine Derivatives : A study published in PubMed evaluated various indolizine derivatives for their anti-inflammatory activity. Results indicated that modifications on the indole ring significantly enhanced their efficacy .

- Anticancer Activity Assessment : Another research effort focused on the anticancer potential of indolizine compounds, highlighting their ability to inhibit tumor growth in xenograft models. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential PI3K inhibitor, anti-inflammatory |

| 2-Amino-3-(4-Methylbenzoyl)-N-(3-Methylphenyl)Indolizine-1-Carboxamide | Structure | Anticancer properties, apoptosis induction |

| 2-Amino-3-(4-Chlorobenzoyl)-N-(3-Methylphenyl)Indolizine-1-Carboxamide | Structure | Anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.